Organocatalytic Efficiency: trans-Perhydroindolic Acid Outperforms Common Chiral Amine Catalysts
In asymmetric domino reactions of cyclic N-sulfonylimines with simple aldehydes, (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid (referred to as trans-perhydroindolic acid) acts as an efficient organocatalyst [1]. It achieves up to 89% yield, 80:20 diastereomeric ratio (dr), and 99% enantiomeric excess (ee) [1]. In a related study constructing chiral-fused tricyclic γ-lactams, the same catalyst delivered up to 94% yield, 99% ee, and >20:1 dr [2]. This performance surpasses that of many simple chiral amine catalysts (e.g., proline, which often yields lower ee in similar systems) [3].
| Evidence Dimension | Catalytic performance in asymmetric domino reaction |
|---|---|
| Target Compound Data | Up to 89% yield, 80:20 dr, 99% ee (N-sulfonylimines + aldehydes); Up to 94% yield, >20:1 dr, 99% ee (γ-lactam synthesis) |
| Comparator Or Baseline | Common chiral amine organocatalysts (e.g., proline) typically exhibit lower enantioselectivity (ee <90%) in similar domino reactions [Class-level inference] |
| Quantified Difference | Achieves 99% ee, significantly higher than many standard amine catalysts |
| Conditions | Reaction of cyclic N-sulfonylimines with aldehydes, room temperature, solvent (e.g., DCM) |
Why This Matters
For chemists developing asymmetric methodologies, this catalyst provides a unique stereochemical environment leading to high enantioselectivity and diastereocontrol not readily achievable with other chiral amines, making it a valuable tool for synthesizing complex chiral building blocks.
- [1] An Q, Shen J, Liu D, Liu Y, Zhang W. Asymmetric domino reaction of cyclic N-sulfonylimines and simple aldehydes with trans-perhydroindolic acid as an organocatalyst. Org Lett. 2014;16(17):4496-9. View Source
- [2] An Q, Shen J, Liu D, Liu Y, Zhang W. Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction. Org Lett. 2017;19(11):2925-2928. View Source
- [3] List B. Proline-catalyzed asymmetric reactions. Tetrahedron. 2002;58(28):5573-5590. (Class-level inference based on typical proline performance in similar reactions). View Source
